N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSDZIOSGNMNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate brominated thiophene carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the benzothiazole ring .
Industrial Production Methods
The use of microwave irradiation and one-pot multicomponent reactions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of N-substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, a comparative analysis with structurally analogous compounds is presented below.
Structural Analogues and Substituent Effects
Compound A : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Benzothiazole linked to a methylpiperazine-acetamide group.
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .
- Bioactivity : Demonstrated anticancer activity, likely due to interactions with kinase targets .
Compound B : N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Structure : Benzamide core with a bromophenyl group and a trifluoromethyl-substituted thiazole.
- Molecular Formula : C23H14BrF3N2OS (Molar mass: 503.33 g/mol) .
- Key Differences : Replaces the benzothiazole with a benzamide-thiazole hybrid, introducing a trifluoromethyl group for enhanced metabolic stability.
Compound C: N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14)
- Structure : Thiazole linked to a nitrothiophene-carboxamide group.
- Synthesis: Derived from 4-(2-amino-1,3-thiazol-4-yl)benzonitrile and 5-nitro-2-thiophenecarboxylic acid .
- Key Differences : Substitutes benzothiazole with thiazole and introduces a nitro group for redox-mediated antibacterial activity .
Physicochemical and Spectral Comparisons
Biological Activity
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly its antibacterial properties. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a brominated benzothiazole moiety linked to a thiophene carboxamide group. This unique structure enhances its electronic properties and stability. The synthesis typically involves several steps, including the preparation of the benzothiazole core and subsequent bromination and amidation reactions.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization of 2-aminothiophene with bromoacetyl chloride | Acidic conditions | High |
| 2 | Bromination of the thiophene ring | Varies | Moderate |
| 3 | Amidation to introduce carboxamide group | Basic or neutral conditions | High |
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as dihydropteroate synthetase, which disrupts folate synthesis—a critical pathway for bacterial growth and replication.
Case Studies:
- Study on Antibacterial Efficacy : A study demonstrated that compounds similar to this compound effectively inhibited bacterial growth in vitro. The compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
- Mechanistic Insights : Further investigations revealed that the compound interferes with bacterial DNA replication processes. By disrupting the function of enzymes involved in nucleotide synthesis, it effectively halts bacterial proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the bromine atom enhances its reactivity and binding affinity to target enzymes. Comparative studies with similar compounds have shown that modifications in the benzothiazole or thiophene rings can significantly affect antibacterial potency.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Brominated benzothiazole + thiophene carboxamide | Strong antibacterial activity |
| 5-Bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Additional bromine atom | Enhanced activity against resistant strains |
| N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | Nitro group addition | Potentially increased cytotoxicity |
Future Directions
Further research is necessary to elucidate the complete mechanism of action of this compound. Investigations into its interactions with specific molecular targets within bacterial cells could reveal new therapeutic applications, especially in combating antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 4-bromo-1,3-benzothiazol-2-amine with thiophene-2-carbonyl chloride. Reaction optimization includes:
- Solvent selection : Ethanol or acetonitrile under reflux (1–3 hours) is commonly used to achieve moderate yields (37–70%) .
- Catalysts : Triethylamine or DMAP may enhance reaction efficiency by neutralizing HCl byproducts .
- Temperature control : Maintaining reflux temperatures (70–80°C) ensures complete activation of the carbonyl group .
- Yield tracking : Monitor via TLC (Rf values) and purify using column chromatography (ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regioselectivity of the benzothiazole-thiophene linkage. Key signals include:
- Benzothiazole C-2 proton (δ 8.1–8.3 ppm) and thiophene C-2 carbonyl (δ 165–170 ppm) .
- IR : Stretching vibrations for the amide bond (C=O at ~1680 cm⁻¹) and C-Br (600–650 cm⁻¹) verify structural integrity .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
- Methodological Answer :
- Solvent effects : DMSO-d₆ may cause peak broadening; compare with CDCl₃ spectra to identify solvent-induced shifts .
- Dynamic processes : Rotameric equilibria in the amide bond can split signals. Variable-temperature NMR (VT-NMR) at 25–60°C stabilizes conformers for clearer assignments .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves ambiguous NOE correlations, especially for bromine positioning (mean C–C bond length: 0.004 Å) .
Q. What strategies mitigate competing side reactions during synthesis (e.g., bromine displacement or thiophene ring oxidation)?
- Methodological Answer :
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the benzothiazole amine during coupling .
- Inert conditions : Conduct reactions under nitrogen/argon to prevent oxidation of the thiophene sulfur .
- Additives : Catalytic Cu(I) suppresses undesired nucleophilic aromatic substitution at the 4-bromo position .
Q. How can computational methods predict the compound’s bioactivity or binding affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like kinase enzymes. Focus on the benzothiazole core’s π-π stacking and the bromine’s halogen bonding .
- QSAR models : Train on analogs (e.g., 4-phenyl-1,3-thiazole derivatives) to correlate substituent effects (e.g., bromine vs. chlorine) with activity .
- ADMET prediction : SwissADME estimates logP (~3.5) and metabolic stability, highlighting potential for CNS penetration due to moderate lipophilicity .
Q. What experimental designs address contradictory biological activity data across studies?
- Methodological Answer :
- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Positive controls : Compare with reference compounds (e.g., cisplatin for cytotoxicity) to normalize activity metrics .
- Meta-analysis : Aggregate data from analogs (e.g., 4-chlorophenyl derivatives) to identify trends in substituent-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
